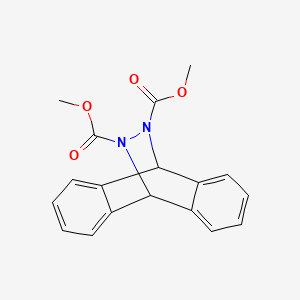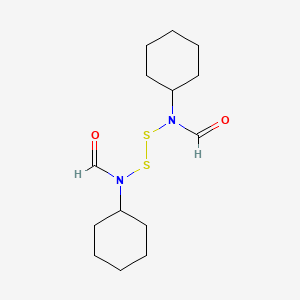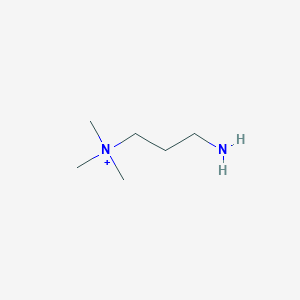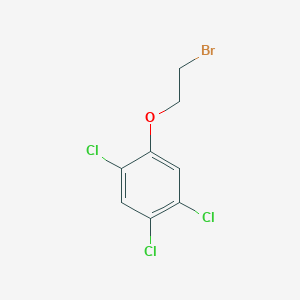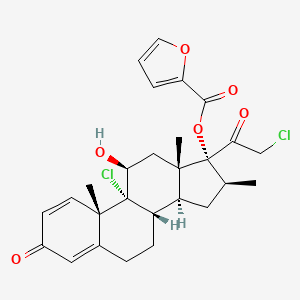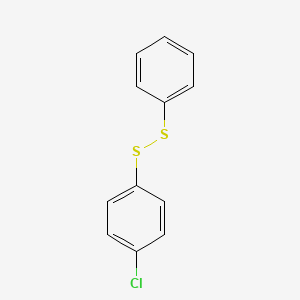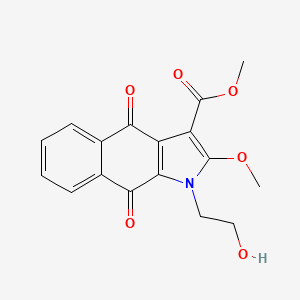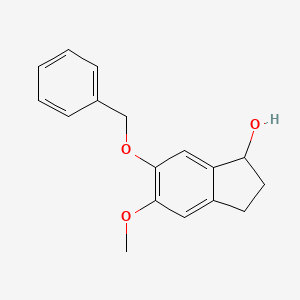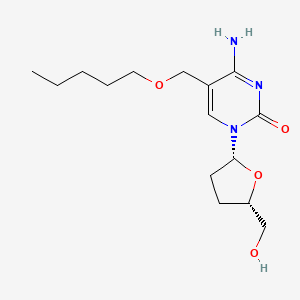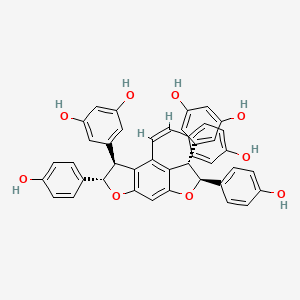
Gnetin H, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gnetin H, cis- is a plant-derived polyphenolic compound belonging to the resveratrol family. It is an oligostilbene, which means it is a polymer of stilbene units. Resveratrol, the parent compound, is a well-known phytoalexin found in various plants, particularly in grape skins. Gnetin H, cis- has gained attention for its potential therapeutic properties, including its ability to inhibit cancer cell proliferation and induce apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gnetin H, cis- involves the polymerization of resveratrol units. The process typically requires specific catalysts and reaction conditions to ensure the correct cis- configuration. One common method involves the use of oxidative coupling reactions, where resveratrol is treated with oxidizing agents under controlled conditions to form the oligostilbene structure .
Industrial Production Methods
Industrial production of Gnetin H, cis- is still in the research and development phase. large-scale synthesis would likely involve optimizing the oxidative coupling reactions to increase yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
Gnetin H, cis- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinones, dihydro derivatives, and substituted oligostilbenes. These products can have different biological activities and potential therapeutic applications .
Applications De Recherche Scientifique
Chemistry: It is used as a model compound to study the properties of polyphenolic compounds and their reactions.
Mécanisme D'action
Gnetin H, cis- exerts its effects through several mechanisms:
Induction of Apoptosis: It induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating apoptotic pathways.
Oxidative Stress: It increases the levels of ROS, leading to oxidative stress and cell death in cancer cells.
Glycolysis Inhibition: It inhibits glycolysis by regulating the expression of thioredoxin interacting protein (TXNIP), which is involved in glucose homeostasis.
Comparaison Avec Des Composés Similaires
Gnetin H, cis- is unique compared to other resveratrol oligomers due to its specific configuration and biological activities. Similar compounds include:
Trans-gnetin H: Another isomer of Gnetin H with similar but distinct biological activities.
Suffruticosol B: Another oligostilbene with potential therapeutic properties.
ε-Viniferin: A resveratrol dimer with antioxidant and anticancer properties.
Gnetin H, cis- stands out due to its potent ability to induce apoptosis and oxidative stress in cancer cells, making it a promising candidate for further research and development .
Propriétés
Numéro CAS |
1261292-13-0 |
|---|---|
Formule moléculaire |
C42H32O9 |
Poids moléculaire |
680.7 g/mol |
Nom IUPAC |
5-[(2S,3S,5S,6S)-3-(3,5-dihydroxyphenyl)-2,6-bis(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran-5-yl]benzene-1,3-diol |
InChI |
InChI=1S/C42H32O9/c43-27-8-1-22(2-9-27)3-14-34-39-35(50-41(23-4-10-28(44)11-5-23)37(39)25-15-30(46)19-31(47)16-25)21-36-40(34)38(26-17-32(48)20-33(49)18-26)42(51-36)24-6-12-29(45)13-7-24/h1-21,37-38,41-49H/b14-3-/t37-,38-,41+,42+/m0/s1 |
Clé InChI |
PHIHHTIYURVLDB-LZPIWRFWSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C\C2=C3[C@@H]([C@H](OC3=CC4=C2[C@@H]([C@H](O4)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC4=C2C(C(O4)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






